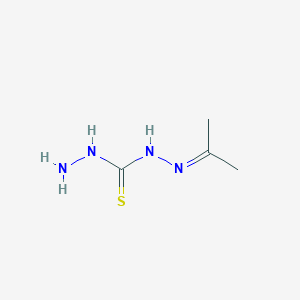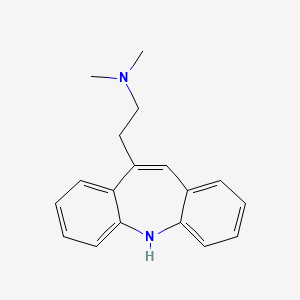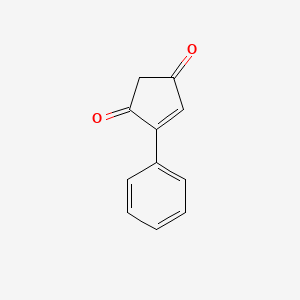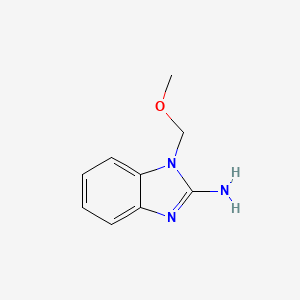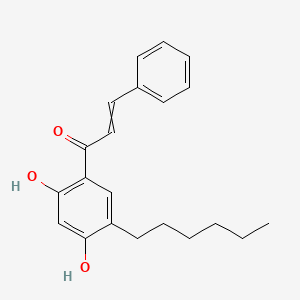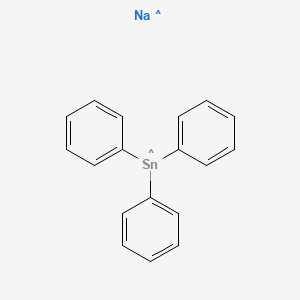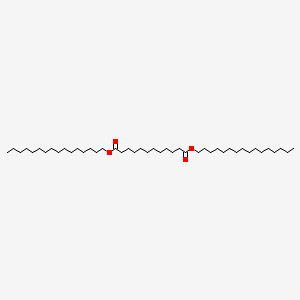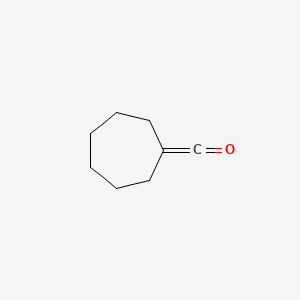
Cycloheptylidenemethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptylidenemethanone is an organic compound characterized by a seven-membered carbon ring with a methanone group attached. This compound belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. This compound is notable for its unique ring structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptylidenemethanone can be synthesized through various organic reactions. One common method involves the reaction of cycloheptanone with a suitable reagent to introduce the methanone group. The reaction typically requires a catalyst and specific reaction conditions, such as controlled temperature and pressure, to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for precise control over reaction parameters and efficient production of the compound. The choice of reagents and catalysts is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cycloheptylidenemethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound to alcohols or alkanes.
Substitution: The methanone group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or halides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Cycloheptylidenemethanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activity.
Medicine: Research explores its potential as a pharmacophore in drug design.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cycloheptylidenemethanone involves its interaction with specific molecular targets. The methanone group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Cycloheptylidenemethanone can be compared with other cycloalkanes and ketones:
Cyclohexylidenemethanone: Similar structure but with a six-membered ring.
Cyclooctylidenemethanone: Contains an eight-membered ring, leading to different chemical properties.
Cyclopentylidenemethanone: Five-membered ring, resulting in distinct reactivity.
Uniqueness: this compound’s seven-membered ring provides a balance between ring strain and stability, making it unique among cycloalkanes
Properties
CAS No. |
42052-35-7 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
InChI |
InChI=1S/C8H12O/c9-7-8-5-3-1-2-4-6-8/h1-6H2 |
InChI Key |
PJJHPSIXXKLXQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=C=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


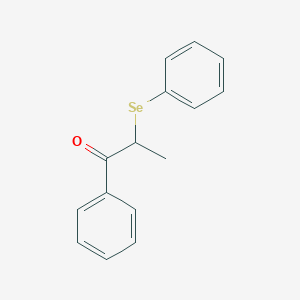
![1H-Imidazo[1,2-A]azepine](/img/structure/B14672858.png)
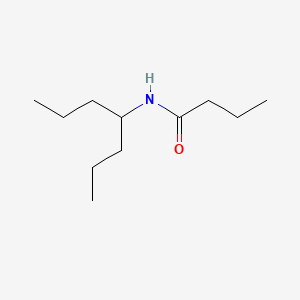
![2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-nitrophenyl)azo]-](/img/structure/B14672872.png)
![1-(2,4-Dinitrophenyl)-2-[2-(ethylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14672874.png)
